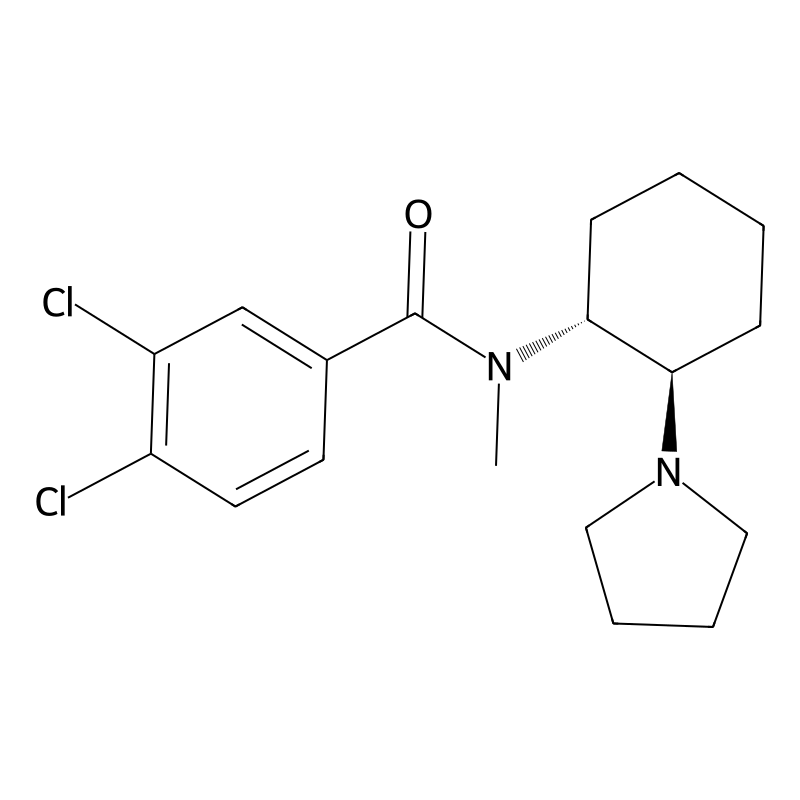

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- is a synthetic compound belonging to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring and a pyrrolidinyl group attached to a cyclohexyl moiety. The molecular formula of this compound is , with an average mass of approximately 355.303 g/mol . This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

The chemical reactivity of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- can be influenced by the functional groups present in its structure. Typical reactions may include:

- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions under appropriate conditions.

- Amide Formation: The compound can react with various amines to form amides, which are essential in drug synthesis.

- Reduction Reactions: The carbonyl group may be reduced to alcohols or other derivatives depending on the reagents used.

These reactions are crucial for the synthesis of analogs and derivatives that may exhibit enhanced biological activity.

Synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- can be achieved through several methods:

- Amine Reaction with Acyl Chlorides:

- Use of Bicyclic Aziridine:

- Direct Halogenation:

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- has potential applications in:

- Pharmaceutical Development: As a candidate for analgesic drugs due to its structural similarity to known pain relievers.

- Research: Used in studies investigating new psychoactive substances and their mechanisms of action on opioid receptors .

Interaction studies involving Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- focus on its binding affinity and efficacy at various receptors. Preliminary data suggest that it may interact with opioid receptors similarly to other benzamide derivatives. Further research is needed to elucidate its pharmacodynamics and potential side effects associated with its use .

Several compounds share structural similarities with Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| U-47700 | N-methyl-N-[2-(dimethylamino)cyclohexyl]-3,4-dichlorobenzamide | Known for its potent analgesic properties; has been associated with opioid-like effects. |

| U-50488 | N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide | Exhibits distinct receptor selectivity compared to other benzamides; potential use in pain management. |

| U-49900 | N-methyl-N-[2-(diethylamino)cyclohexyl]-benzamide | Differentiated by its diethylamino group; potential differences in pharmacological profile. |

Uniqueness: The combination of the pyrrolidinyl group and the specific chlorination pattern distinguishes Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- from other similar compounds, suggesting unique pharmacological properties that warrant further investigation.